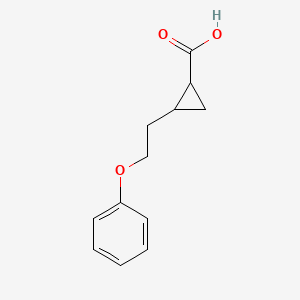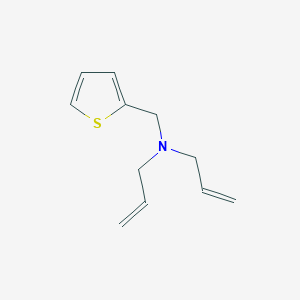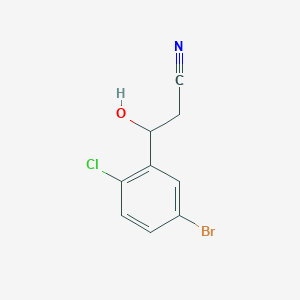![molecular formula C11H11N5O2 B8528727 methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate](/img/structure/B8528727.png)
methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate
Übersicht
Beschreibung
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate is a heterocyclic compound that contains both a tetrazole and a cyclopenta[c]pyridine moietyThe tetrazole ring is known for its stability and ability to mimic carboxylic acids, making it a valuable scaffold in drug design .
Vorbereitungsmethoden
The synthesis of methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s tetrazole ring can interact with biological targets, making it useful in drug discovery and development.
Wirkmechanismus
The mechanism of action of methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tetrazole-containing heterocycles, such as:
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole: Known for its biological activities.
3-((1H-tetrazol-5-yl)methyl)pyridine: Used in coordination chemistry.
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate is unique due to its specific combination of a tetrazole and a cyclopenta[c]pyridine moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H11N5O2 |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H11N5O2/c1-18-11(17)8-3-2-7-4-10(12-5-9(7)8)16-6-13-14-15-16/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
ZGSDOLPHCIEKRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=CC(=NC=C12)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(5-Bromopentyl)sulfanyl]-7-(trifluoromethyl)quinoline](/img/structure/B8528710.png)






